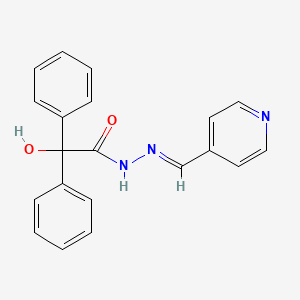![molecular formula C13H14N4O3 B5693289 N-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-4-nitrobenzamide](/img/structure/B5693289.png)
N-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-4-nitrobenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-4-nitrobenzamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as DMNPB and has a molecular formula of C12H12N4O3.
Mechanism of Action
The mechanism of action of DMNPB is not fully understood. However, studies suggest that it may act by inhibiting the activity of certain enzymes involved in cancer cell growth and proliferation. DMNPB has also been shown to induce apoptosis, or programmed cell death, in cancer cells. Additionally, it may inhibit the production of pro-inflammatory cytokines, which are involved in the development of inflammation.
Biochemical and Physiological Effects:
DMNPB has been found to have various biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes, such as cyclooxygenase-2 (COX-2), which are involved in the production of prostaglandins. Prostaglandins are mediators of inflammation and are involved in the development of various diseases, including cancer. DMNPB has also been found to induce the production of reactive oxygen species (ROS), which are involved in cell signaling and apoptosis.
Advantages and Limitations for Lab Experiments
DMNPB has several advantages for lab experiments. It is readily available and relatively easy to synthesize. It has also been extensively studied, and its properties and mechanisms of action are well understood. However, DMNPB has certain limitations, including its potential toxicity and the need for further studies to fully understand its mechanism of action.
Future Directions
DMNPB has potential applications in various fields, including cancer therapy, anti-inflammatory therapy, and antimicrobial therapy. Future research should focus on further understanding the mechanism of action of DMNPB and identifying its potential applications in various diseases. Additionally, studies should be conducted to determine the toxicity and safety of DMNPB in vivo. Finally, efforts should be made to develop more efficient and cost-effective synthesis methods for DMNPB.
Synthesis Methods
The synthesis of N-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-4-nitrobenzamide involves the reaction of 4-nitrobenzoyl chloride with 1,5-dimethyl-1H-pyrazole in the presence of triethylamine. The reaction takes place under reflux conditions in dichloromethane and yields DMNPB as a yellow solid.
Scientific Research Applications
DMNPB has been widely used in scientific research due to its potential applications in various fields. It has been extensively studied for its anti-inflammatory, anticancer, and antimicrobial properties. DMNPB has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. It has also been found to possess potent antimicrobial activity against Gram-positive and Gram-negative bacteria.
properties
IUPAC Name |
N-[(1,5-dimethylpyrazol-4-yl)methyl]-4-nitrobenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N4O3/c1-9-11(8-15-16(9)2)7-14-13(18)10-3-5-12(6-4-10)17(19)20/h3-6,8H,7H2,1-2H3,(H,14,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NFCUJFGJUJUFPV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NN1C)CNC(=O)C2=CC=C(C=C2)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-4-nitrobenzamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3,5-dichloro-4-[(4-chlorobenzyl)oxy]benzaldehyde](/img/structure/B5693211.png)
![N,N,4-trimethyl-2-{[3-(2-thienyl)acryloyl]amino}-1,3-thiazole-5-carboxamide](/img/structure/B5693217.png)
![ethyl 2-({[(4-pyridinylmethyl)amino]carbonyl}amino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B5693221.png)

![N-[4-({[(4-fluorophenyl)amino]carbonothioyl}amino)phenyl]-N-methylacetamide](/img/structure/B5693234.png)
![4,6-diphenyl-N'-[1-(3-pyridinyl)ethylidene]-2-pyrimidinecarbohydrazide](/img/structure/B5693245.png)



![N-(4-fluorophenyl)-7-methyl[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B5693284.png)

![N'-[4-(dimethylamino)benzylidene]-2,2-bis(3-methylphenyl)cyclopropanecarbohydrazide](/img/structure/B5693305.png)

